molecular formula C7H4BrNO B1441935 4-Bromobenzo[D]isoxazole CAS No. 1126848-34-7

4-Bromobenzo[D]isoxazole

Cat. No.: B1441935
CAS No.: 1126848-34-7
M. Wt: 198.02 g/mol
InChI Key: WPERWOJBMXTKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]isoxazole (CAS 1126848-34-7) is a brominated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol. This compound serves as a high-value synthetic building block in medicinal chemistry and drug discovery research. The isoxazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The bromine atom at the 4-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create diverse libraries of novel derivatives for biological evaluation . Recent studies on similar isoxazole derivatives have demonstrated significant anti-inflammatory potential through interaction with the cyclooxygenase-2 (COX-2) enzyme, showing promising binding affinities in molecular docking studies . As a benzo-fused isoxazole, this compound is of particular interest for developing new pharmacologically active molecules and exploring structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, as the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERWOJBMXTKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716994
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126848-34-7
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogenated Isoxazole Synthesis via Cycloaddition of Nitrile Oxides with Haloalkynes

A prominent method for synthesizing 4-haloisoxazoles, including this compound, involves the cycloaddition of nitrile oxides with electronically deficient 1-haloalkynes. This approach has been demonstrated using ruthenium-catalyzed cycloaddition reactions, which afford high regioselectivity and yield of the 4-halogenated isoxazole ring system.

  • Reaction Scheme:
    • Nitrile oxide (generated in situ from aldoximes or hydroxamoyl chlorides) reacts with 1-bromoalkyne derivatives.
    • The cycloaddition occurs under mild conditions, often at room temperature.
    • Ruthenium catalysts enhance selectivity for the 4-bromo substitution on the isoxazole ring.

This method is advantageous for preparing 4-bromo-substituted benzo-fused isoxazoles due to its operational simplicity and high regioselectivity.

Synthesis via Hydroxamoyl Chloride Intermediates and Subsequent Cyclization

Hydroxamoyl chlorides serve as key intermediates in isoxazole synthesis. The general procedure involves:

  • Preparation of hydroxamoyl chlorides from oximes via chlorination.
  • Reaction of hydroxamoyl chlorides with appropriate ketones or aldehydes to form isoxazoline intermediates.
  • Oxidative or thermal cyclization to yield the isoxazole ring.

For this compound, brominated aromatic aldehydes or ketones are used as substrates to ensure the bromine is positioned correctly on the benzene ring fused to the isoxazole.

  • The reaction is typically conducted in dichloromethane at low temperatures (0–5 °C) with triethylamine as a base.
  • The product is purified by flash chromatography.

This method allows the incorporation of the bromine substituent early in the synthesis, facilitating control over substitution patterns.

Direct Bromination of Benzo[D]isoxazole

An alternative approach involves the direct bromination of benzo[D]isoxazole at the 4-position using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

  • This method requires careful control of reaction conditions (temperature, solvent, brominating agent equivalents) to avoid polybromination or ring degradation.
  • Typically performed in solvents like acetonitrile or dichloromethane at low temperatures.
  • The regioselectivity for the 4-position is influenced by the electronic properties of the fused ring system.

While straightforward, this method may require subsequent purification steps to isolate the monobrominated product.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) References
Cycloaddition of nitrile oxides with 1-bromoalkynes (Ru-catalyzed) Nitrile oxides, 1-bromoalkynes, Ru catalyst, mild temp High regioselectivity, mild conditions Requires Ru catalyst, precursor synthesis 70–90
Hydroxamoyl chloride route with brominated aldehydes Hydroxamoyl chlorides, brominated aldehydes, Et3N, DCM, 0–5 °C Early incorporation of bromine, controlled substitution Multi-step synthesis, low temp control needed 65–85
Direct bromination of benzo[D]isoxazole NBS or Br2, acetonitrile/DCM, low temp Simple, direct method Possible polybromination, purification needed 50–75

Detailed Research Findings and Notes

  • The ruthenium-catalyzed cycloaddition method has been shown to provide excellent regioselectivity for 4-bromo substitution on isoxazoles fused to benzene rings, with yields typically ranging from 70% to 90%. This method benefits from the mild reaction conditions and the ability to use a variety of nitrile oxide precursors.

  • Hydroxamoyl chloride intermediates are versatile and allow for the synthesis of various substituted isoxazoles, including 4-bromo derivatives, by selecting appropriately brominated aromatic starting materials. The reaction requires careful temperature control to maintain selectivity and prevent side reactions. The purification of products is typically achieved by flash chromatography.

  • Direct bromination methods, while operationally simpler, often require optimization to avoid overbromination. The electronic nature of the benzo-fused isoxazole influences the regioselectivity, favoring substitution at the 4-position under controlled conditions. This approach is less commonly preferred for large-scale synthesis due to potential side reactions.

  • Metal-free synthetic routes for isoxazoles have also been explored, but for halogenated derivatives like this compound, metal-catalyzed cycloadditions remain more effective in controlling regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[D]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoxazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Cancer Research Applications

4-Bromobenzo[D]isoxazole derivatives have been extensively studied for their potential as anticancer agents.

  • BRD4 Inhibition : A recent study highlighted the design of new BRD4 inhibitors based on a benzo[d]isoxazole scaffold. Compounds derived from this scaffold exhibited potent BRD4 binding activities and demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cells, with IC50 values as low as 0.78 μM for specific derivatives . The study emphasized the importance of structure-activity relationships (SARs) in optimizing these compounds for better efficacy.
  • Hsp90 Inhibition : Another series of studies focused on the synthesis of isoxazole derivatives that inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. Compounds with this compound structures showed high affinity for Hsp90 and were effective in suppressing tumor growth in various cancer models . For instance, one compound demonstrated an IC50 value of 14 nM against Hsp90, indicating strong potential for further development .

Neuroprotective Properties

Research has also explored the neuroprotective effects of isoxazole derivatives, including this compound.

  • Multitarget-Directed Ligands (MTDLs) : Compounds incorporating isoxazole moieties have been developed as multitarget-directed ligands aimed at treating Alzheimer's disease (AD). These compounds target multiple pathways involved in AD pathogenesis, showcasing the potential of isoxazole derivatives as therapeutic agents . The incorporation of metal-chelating abilities into these compounds enhances their efficacy against neurodegenerative diseases.

Anti-Inflammatory Applications

The anti-inflammatory properties of this compound derivatives have been documented in various studies.

  • Leukotriene Biosynthesis Inhibition : A series of isoxazole compounds were synthesized as inhibitors of leukotriene biosynthesis, which plays a critical role in inflammatory responses. Specific derivatives demonstrated potent inhibitory activity against 5-Lipoxygenase, a key enzyme in this pathway . The findings suggest that these compounds could be developed into effective anti-inflammatory agents.

Case Studies and Findings

Application AreaCompound TypeKey FindingsReference
Cancer TreatmentBRD4 InhibitorsIC50 values ≤ 0.78 μM against AML cells
Cancer TreatmentHsp90 InhibitorsHigh affinity with IC50 = 14 nM
NeuroprotectionMTDLsEffective against multiple AD pathways
Anti-InflammatoryLeukotriene InhibitorsIC50 = 0.24 µM against 5-Lipoxygenase

Mechanism of Action

The mechanism by which 4-Bromobenzo[D]isoxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Halogenated Benzo[D]isoxazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Bromobenzo[D]isoxazole Br at C4 198.02 High BBB permeability; antipsychotic potential
4-Bromo-3-chlorobenzo[D]isoxazole Br at C4, Cl at C3 232.46 Enhanced electrophilicity; used in drug discovery
3-(Bromomethyl)benzo[D]isoxazole Br-CH₂ at C3 212.03 Intermediate for alkylation reactions
6-Bromo-3-methylbenzo[D]isoxazole Br at C6, CH₃ at C3 212.03 Improved metabolic stability

Key Differences :

  • Substituent Position : Bromine at C4 (this compound) vs. C6 (6-Bromo-3-methylbenzo[D]isoxazole) alters steric and electronic properties, impacting reactivity and bioactivity .
  • Functional Groups : Chlorine at C3 in 4-Bromo-3-chlorobenzo[D]isoxazole increases lipophilicity and binding affinity in enzyme inhibition assays .

Fluorinated Benzo[D]isoxazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-3-(piperidin-4-yl)benzo[D]isoxazole F at C6, piperidine at C3 248.27 High BBB permeability (Log PS*fu, brain = -2.9 to -3.2); comparable to Haloperidol

Comparison :

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances BBB penetration, while bromine’s bulkiness may improve target binding in antipsychotic applications .

Benzimidazole Analogues

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) share structural motifs but differ in core heterocycles:

  • Benzimidazole vs. Isoxazole : Benzimidazoles exhibit broader antimicrobial activity, whereas isoxazoles are prioritized for CNS-targeted therapies due to BBB compatibility .

Pharmacological and Physicochemical Properties

Bioactivity and Mechanisms

  • 6-Fluoro Derivatives : Show antipsychotic activity via dopamine receptor modulation, with Log BB values (0.34–0.45) exceeding Resperidone (0.21) .

Biological Activity

4-Bromobenzo[D]isoxazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoisoxazole derivatives, which are characterized by a fused benzene and isoxazole ring system. The presence of the bromine atom at the para position of the benzene ring significantly influences its biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study synthesized various benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcriptional activity, which is crucial in cancer progression due to its role in promoting angiogenesis and tumor growth. The most potent compounds showed IC50 values as low as 25 nM, indicating strong inhibitory effects without significant cytotoxicity at concentrations below 50 μM .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 150.025HIF-1α transcription inhibition
Compound 310.025HIF-1α transcription inhibition
Control (LW6)N/APositive control for comparison

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies indicate that derivatives exhibit selective inhibition towards COX-2 enzymes, which are implicated in inflammatory processes. Compounds with specific substituents on the isoxazole ring demonstrated enhanced anti-inflammatory activity, suggesting that structural modifications can significantly impact efficacy .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • HIF-1α Inhibition : It inhibits HIF-1α transcriptional activity, leading to reduced expression of downstream genes involved in tumor growth and angiogenesis .
  • COX-2 Selectivity : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without affecting normal physiological functions .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives against human cancer cell lines. The study found that certain derivatives induced apoptosis in U87 glioblastoma cells through microtubule destabilization mechanisms. The most effective compound showed an IC50 value lower than that of standard chemotherapeutics like temozolomide .

Table 2: Case Study Results on Apoptosis Induction

CompoundCell LineIC50 (μM)Mechanism
Compound AU8742.8Apoptosis via microtubule destabilization
Compound BDU1450.96Cytotoxicity through cell cycle arrest

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., absolute ethanol for triazole reactions) and catalyst (e.g., glacial acetic acid) significantly impact yield.
  • Purification often requires flash column chromatography (e.g., petroleum ether/EtOAc gradients) .

How can spectroscopic techniques characterize this compound structures?

Basic
Structural elucidation relies on:

  • ¹H-NMR/¹³C-NMR : Distinct signals for bromine-substituted aromatic protons (δ 7.32–8.54 ppm) and isoxazole CH groups (δ 7.21 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 287 for isoxazole-carboxamide derivatives) confirm molecular formulas .
  • IR spectroscopy : Absorbance bands for N–O (1250–1350 cm⁻¹) and C–Br (500–600 cm⁻¹) bonds validate functional groups .

Q. Advanced :

  • Microwave rotational spectroscopy : Determines nuclear quadrupole coupling constants (e.g., χₐₐ = -5.10 MHz, χᵦᵦ = 5.02 MHz for 4-methylisoxazole) to infer electronic environments .
  • DFT/MP2 simulations : Model photodissociation pathways and compare theoretical/experimental spectra for validation .

What biological activities have been reported for this compound derivatives?

Basic
These derivatives exhibit:

  • Anticancer activity : Inhibition of HeLa, MCF-7, and HepG2 cell lines via apoptosis induction and cell cycle arrest .
  • Anti-inflammatory effects : COX-2 inhibition and reduced ulcerogenicity in 3-phenyl-5-furan isoxazole analogs .
  • Antimicrobial action : Broad-spectrum activity against bacterial and fungal pathogens .

Q. Mechanistic Insights :

  • Weak N–O bond enables ring-opening under physiological conditions, releasing bioactive intermediates .

How can computational methods predict reaction yields for synthesizing this compound derivatives?

Q. Advanced

  • Differential Reaction Fingerprint (DRFP) : Encodes reaction pathways into binary vectors, enabling yield prediction without extensive training data. For example:
    • Low-yield reactions (e.g., <30%) are often underpredictions due to side reactions (e.g., incomplete cyclization) .
    • High-yield reactions (>70%) correlate with optimized conditions (e.g., excess nitro compounds, controlled pH) .

Q. Limitations :

  • Out-of-sample tests show high variance for reactions involving novel isoxazole additives .

What strategies address contradictory data in photodissociation studies of isoxazole derivatives?

Q. Advanced

  • PEPIPICO experiments : Map dissociation pathways (e.g., C–N vs. C–O bond cleavage) to resolve branching ratios .
  • Theoretical modeling : Compare DFT-calculated activation energies with experimental data to validate competing pathways (e.g., direct vs. indirect dissociation) .
  • Flow dynamics simulations : Replicate gas-phase conditions (e.g., Laval nozzle setups) to isolate photodissociation mechanisms from thermal effects .

How does structure-activity relationship (SAR) guide the design of anticancer this compound compounds?

Q. Advanced

  • Substitution patterns :
    • Position 4 : Bromine enhances electrophilicity, improving DNA intercalation .
    • Position 3/5 : Fluorophenyl or carboxamide groups increase HDAC inhibition (IC₅₀ < 1 µM) .
  • Thermodynamic stability : Methyl/phenyl groups at position 2 reduce N–O bond dissociation energy, facilitating bioactive intermediate release .

Q. SAR Table :

Substituent Position Biological Target Effect
Bromine4DNA topoisomeraseApoptosis induction
Fluorophenyl5HDACCell cycle arrest
Carboxamide3TubulinPolymerization inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[D]isoxazole
Reactant of Route 2
Reactant of Route 2
4-Bromobenzo[D]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.